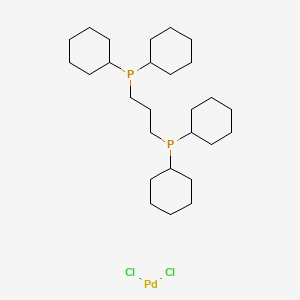
Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane is a palladium complex used primarily as a catalyst in various chemical reactions. This compound is known for its effectiveness in coupling reactions, making it a valuable tool in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane typically involves the reaction of palladium chloride with dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in specialized facilities equipped to handle palladium complexes .
Chemical Reactions Analysis
Types of Reactions
Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state palladium complexes.
Reduction: It can also be reduced to lower oxidation state palladium species.
Substitution: The compound participates in substitution reactions where ligands around the palladium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or hydrogen gas.
Substituting agents: Various phosphines, amines, and other ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species .
Scientific Research Applications
Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and materials.
Mechanism of Action
The mechanism by which dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(dicyclohexylphosphino)propane: A similar compound used in various catalytic applications.
Dichloro[bis(dicyclohexylphosphino)propane]palladium(II): Another palladium complex with similar catalytic properties.
Uniqueness
Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane is unique due to its specific ligand structure, which provides enhanced stability and reactivity in catalytic processes. This makes it particularly effective in coupling reactions compared to other palladium complexes .
Properties
Molecular Formula |
C27H50Cl2P2Pd |
|---|---|
Molecular Weight |
614.0 g/mol |
IUPAC Name |
dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane |
InChI |
InChI=1S/C27H50P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h24-27H,1-23H2;2*1H;/q;;;+2/p-2 |
InChI Key |
JLEVAMQVDDHWOI-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine](/img/structure/B12637298.png)
![N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide](/img/structure/B12637300.png)
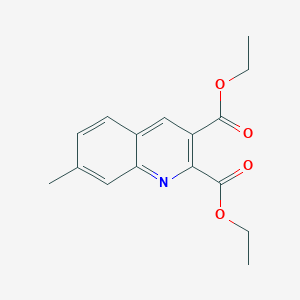

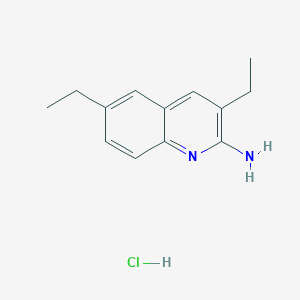
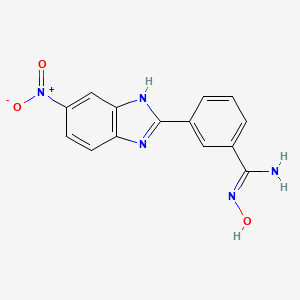
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B12637331.png)
![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-fluorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12637332.png)

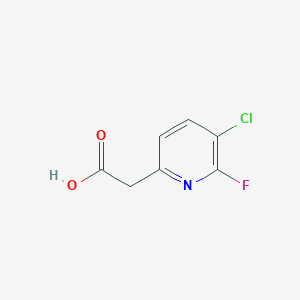
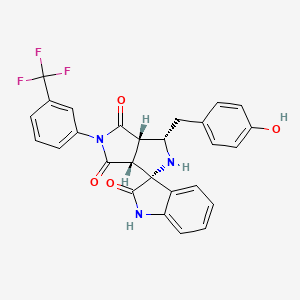


![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)
